molecular formula C16H16N4O B11844137 4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl- CAS No. 827031-76-5

4-Quinazolinamine, N-(5-methoxy-2-pyridinyl)-N,2-dimethyl-

Cat. No.: B11844137
CAS No.: 827031-76-5
M. Wt: 280.32 g/mol
InChI Key: UUMCDUFWVPLFRA-UHFFFAOYSA-N
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Description

N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is a heterocyclic compound that features a quinazoline core substituted with a methoxypyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic conditions.

    Introduction of the Methoxypyridine Moiety: The methoxypyridine group can be introduced via a nucleophilic substitution reaction. This involves reacting a suitable quinazoline derivative with 5-methoxypyridine under basic conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing cost-effective and readily available starting materials.

Chemical Reactions Analysis

Types of Reactions

N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or nitro groups present.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to replace specific substituents on the quinazoline or pyridine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Hydrogen gas, palladium catalyst, mild temperatures.

    Substitution: Sodium hydride, potassium tert-butoxide, aprotic solvents like dimethylformamide (DMF).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce fully saturated quinazoline derivatives.

Scientific Research Applications

N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine has several scientific research applications:

    Medicinal Chemistry: This compound can be used as a scaffold for designing new drugs, particularly those targeting kinases or other enzymes involved in disease pathways.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science: The compound’s unique electronic properties make it suitable for use in organic semiconductors and other advanced materials.

Mechanism of Action

The mechanism of action of N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypyridine moiety can enhance binding affinity to these targets, while the quinazoline core can modulate the compound’s overall activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    (5-Methoxypyridin-2-yl)methanamine: This compound shares the methoxypyridine moiety but lacks the quinazoline core.

    (E)-4-chloro-2-((5-methylpyridin-2-yl)imino)methyl)phenol: This compound has a similar pyridine structure but differs in its overall framework and functional groups.

Uniqueness

N-(5-Methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine is unique due to its combination of a quinazoline core and a methoxypyridine moiety. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry, organic synthesis, and material science.

Properties

CAS No.

827031-76-5

Molecular Formula

C16H16N4O

Molecular Weight

280.32 g/mol

IUPAC Name

N-(5-methoxypyridin-2-yl)-N,2-dimethylquinazolin-4-amine

InChI

InChI=1S/C16H16N4O/c1-11-18-14-7-5-4-6-13(14)16(19-11)20(2)15-9-8-12(21-3)10-17-15/h4-10H,1-3H3

InChI Key

UUMCDUFWVPLFRA-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2C(=N1)N(C)C3=NC=C(C=C3)OC

Origin of Product

United States

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